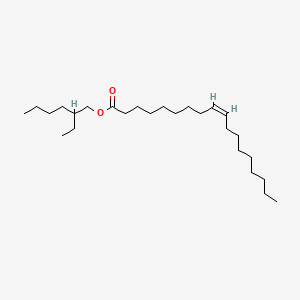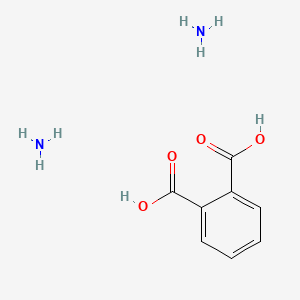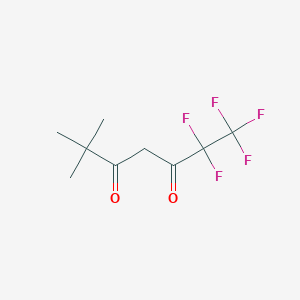
肉桂酰溴
描述
Crotyl bromide, also known as trans-1-Bromo-2-butene, is an organic compound with the molecular formula CH₃CH=CHCH₂Br. It is a colorless to pale yellow liquid that is used as a general organic reagent in various chemical syntheses. Crotyl bromide is known for its role in the total synthesis of biologically important natural products and their derivatives .
科学研究应用
Crotyl bromide is widely used in scientific research due to its versatility as a reagent. Some of its applications include:
Chemistry: It is used in the total synthesis of natural products such as (+)-artemisinin, plakortone E, and (−)-horsfiline.
Biology: Crotyl bromide is used in the synthesis of biologically active compounds that are studied for their potential therapeutic effects.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
作用机制
Target of Action
Crotyl bromide is an organobromine compound that primarily targets alkenes and alkynes . It is a potent alkylation agent in the realm of organic synthesis .
Mode of Action
The mode of action of crotyl bromide involves its interaction with its targets, alkenes and alkynes, to give rise to alkyl halides . This reaction takes place in a single step, and bond-forming and bond-breaking occur simultaneously . This is called an ‘SN2’ mechanism .
Biochemical Pathways
Crotyl bromide plays a significant role in the synthesis of biologically important natural products and their derivatives such as (+)-artemisinin, plakortone E, and (−)-horsfiline . It can also be used to prepare analogs of deoxycyclitols, pentopyranoses, 6-deoxyhexoses, hexoses, and pseudo-indoxyl derivatives .
Pharmacokinetics
It is known that the compound is a liquid at room temperature , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of crotyl bromide’s action is the formation of alkyl halides . These compounds are crucial in various chemical synthesis processes, including the creation of agrochemicals and various other organic entities .
Action Environment
The action of crotyl bromide is influenced by environmental factors such as temperature and the presence of other reagents. For instance, the synthesis of crotylates from 2-butene must be performed in the presence of organometallic reagents, in a solvent, typically THF, and at low temperatures, generally below -20 °C .
生化分析
Biochemical Properties
Crotyl bromide can be used in the total synthesis of biologically important natural products and their derivatives such as (+)-artemisinin, plakortone E and (−)-horsfiline . It can also be used to prepare analogs of deoxycyclitols, pentopyranoses, 6-deoxyhexoses, hexoses, and pseudo-indoxyl derivatives
Molecular Mechanism
It is known to be involved in the synthesis of biologically important natural products and their derivatives
Metabolic Pathways
Crotyl bromide is involved in the synthesis of biologically important natural products and their derivatives
准备方法
Synthetic Routes and Reaction Conditions: Crotyl bromide can be synthesized through the bromination of crotyl alcohol. The reaction typically involves the use of hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) as brominating agents. The reaction is carried out under controlled conditions to ensure the selective formation of crotyl bromide.
Industrial Production Methods: In industrial settings, crotyl bromide is produced by the bromination of butenes. The process involves the addition of bromine to butenes in the presence of a catalyst. The reaction is carried out at elevated temperatures and pressures to achieve high yields of crotyl bromide .
Types of Reactions:
Substitution Reactions: Crotyl bromide undergoes nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Addition Reactions: The compound can participate in addition reactions with various reagents, such as hydrogen halides and halogens, to form addition products.
Elimination Reactions: Crotyl bromide can undergo elimination reactions to form butenes. This reaction is typically catalyzed by bases.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used under mild to moderate conditions.
Addition Reactions: Hydrogen bromide (HBr) or bromine (Br₂) are used under controlled conditions to achieve selective addition.
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) are used under elevated temperatures.
Major Products:
Substitution Reactions: The major products include alcohols, ethers, and amines.
Addition Reactions: The major products are dibromo compounds or bromoalkanes.
Elimination Reactions: The major product is butene.
相似化合物的比较
- Crotyl chloride
- Crotyl alcohol
- Crotonaldehyde
- Crotonic acid
- Crotyl acrylate
属性
IUPAC Name |
(E)-1-bromobut-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Br/c1-2-3-4-5/h2-3H,4H2,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMHMVJVHYGDOO-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20885457 | |
| Record name | 2-Butene, 1-bromo-, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20885457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29576-14-5, 4784-77-4 | |
| Record name | (2E)-1-Bromo-2-butene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29576-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butene, 1-bromo-, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029576145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butene, 1-bromo-, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butene, 1-bromo-, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20885457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromobut-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.029 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (E)-1-Bromo-2-butene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of crotyl bromide?
A1: Crotyl bromide, also known as trans-1-bromobut-2-ene, has the molecular formula C4H7Br and a molecular weight of 135.00 g/mol. []
Q2: What spectroscopic techniques are useful for characterizing crotyl bromide?
A2: Raman and infrared spectroscopy are valuable tools for structural analysis of crotyl bromide. These techniques provide insights into the vibrational modes of the molecule, enabling conformational analysis and determination of barriers to internal rotation. [] Nuclear magnetic resonance (NMR) spectroscopy is also highly effective in characterizing crotyl bromide and its reaction products. [, , , ]
Q3: How can I distinguish between different isomers of crotyl bromide using spectroscopic methods?
A3: NMR spectroscopy, particularly 1H-NMR and 13C-NMR, is effective in differentiating between isomers of crotyl bromide. For instance, coupling constants and chemical shifts in the NMR spectra can be used to assign specific signals to the syn- and anti- isomers of reaction products derived from crotyl bromide. [, , ]
Q4: What is the significance of crotyl bromide in organic synthesis?
A5: Crotyl bromide serves as a valuable reagent for introducing a crotyl group into a molecule, particularly through nucleophilic addition reactions. This reaction is particularly useful in the synthesis of natural products and other complex molecules with specific stereochemical requirements. [, , , , ]
Q5: What factors influence the regioselectivity of crotyl bromide additions?
A6: The regioselectivity (α- vs. γ-addition) of crotyl bromide additions can be significantly influenced by the choice of metal mediator, solvent, and additives. For instance, indium nanoparticles tend to favor γ-addition, while tin nanoparticles can yield a mixture of α- and γ-adducts, often with a preference for γ-addition. [, , , ] In contrast, the use of zinc as a mediator in DMPU predominantly leads to α-linear homoallylic alcohols. [] The addition of salts and other additives to the reaction mixture can further modulate regioselectivity. []
Q6: Can you explain the influence of different metals on the stereoselectivity of crotyl bromide additions?
A7: The choice of metal mediator significantly impacts the stereochemical outcome of crotyl bromide additions, affecting the diastereomeric ratio of products. Indium nanoparticles typically favor the formation of anti-isomers, while bismuth nanoparticles tend to produce predominantly syn-isomers. [, ] Tin nanoparticles generally yield a mixture with a preference for anti-isomers. [] This differential selectivity likely arises from the distinct mechanisms of action and intermediates formed with each metal. []
Q7: How does the presence of a chelating group affect the stereoselectivity of crotyl bromide additions?
A8: The presence of a chelating group in close proximity to the reactive site can significantly impact diastereoselectivity. For example, in the indium-mediated crotylation of sulfonimines possessing a nearby chelating group, a strong preference for the alpha-crotylation product with syn-selectivity is observed in aqueous media. []
Q8: What are some specific applications of crotyl bromide in organic synthesis?
A8: Crotyl bromide has found extensive application in synthesizing various compounds:
- Synthesis of homoallylic alcohols: Crotyl bromide reacts with carbonyl compounds, such as aldehydes and ketones, in the presence of metals like indium, tin, or bismuth, to yield homoallylic alcohols. [, , ] This reaction demonstrates control over regioselectivity and stereoselectivity, enabling the synthesis of desired isomers. [, , ]
- Natural product synthesis: Crotyl bromide is instrumental in the synthesis of complex natural products. One notable example is the synthesis of (+)-artemisinin, an antimalarial drug, where crotyl bromide serves as a key building block in a multistep synthesis. []
- Synthesis of pheromones: Crotyl bromide plays a crucial role in the stereoselective synthesis of insect pheromones, such as (9Z,12E)-tetradeca-9,12-dienyl acetate. [] This synthesis relies on a cross-coupling reaction between an alkynyl cuprate and crotyl bromide to establish the desired stereochemistry of the diene system in the pheromone molecule.
Q9: Have computational methods been used to study crotyl bromide reactions?
A10: Yes, computational chemistry techniques like density functional theory (DFT) have been employed to investigate the mechanisms and selectivities associated with crotyl bromide reactions. These studies provide valuable insights into the transition states, intermediates, and energetic factors governing the reactions, thereby aiding in predicting and understanding experimental outcomes. [, ]
Q10: How do structural modifications of crotyl bromide analogs affect reactivity?
A11: Modifying the crotyl bromide structure can influence its reactivity and selectivity profiles. For instance, substituting the bromide with a chloride generally reduces reactivity. [] Furthermore, the presence and nature of substituents on the allyl group can significantly impact the stereochemical outcome of the reaction. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Benzo[c]cinnoline N-oxide](/img/structure/B1583335.png)





